chemical and physical properties of choline ascorbate
chemical and physical properties of choline ascorbate
An In-depth Technical Guide to the Chemical and Physical Properties of Choline (B1196258) Ascorbate (B8700270)
Introduction
Choline ascorbate is a salt formed from the essential nutrient choline and L-ascorbic acid (Vitamin C). This compound uniquely combines the biological activities of both of its constituent parts in a single, stable molecule.[1][2] Choline is a crucial component of phospholipids, essential for cell membrane structure, and serves as a precursor for the neurotransmitter acetylcholine (B1216132) and the methyl donor trimethylglycine.[3][4] Ascorbic acid is a potent water-soluble antioxidant and an essential cofactor for several enzymes.[5]
The synthesis of choline ascorbate provides a form of Vitamin C that is reported to be more stable than ascorbic acid alone, particularly in aqueous solutions.[6][7][8] This enhanced stability and the dual nutritional benefit make it a compound of significant interest for applications in pharmaceuticals, dietary supplements, and animal nutrition.[1][9] This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and analysis, and visualizations of relevant biochemical pathways.
Chemical Properties
Structure and Nomenclature
Choline ascorbate is an ionic salt. The choline cation, (2-hydroxyethyl)trimethylammonium, forms an ionic bond with the ascorbate anion.
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IUPAC Name : (2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium[10]
Synthesis
Choline ascorbate can be synthesized through several methods. A common approach involves the reaction of ascorbic acid with trimethylamine (B31210) and ethylene (B1197577) oxide in a suitable solvent like methanol (B129727).[1][9] An alternative method involves the direct reaction of choline base with ascorbic acid.[9]
A generalized workflow for the synthesis of choline ascorbate is presented below.
Caption: Synthesis workflow for choline ascorbate via the trimethylamine and ethylene oxide route.
Stability
Choline ascorbate exhibits significantly greater stability compared to crystalline ascorbic acid, especially in aqueous solutions.[6][7][8]
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Thermal Stability : A 50% aqueous solution of choline ascorbate shows practically no loss of activity when stored for one year at refrigerator temperature, ambient temperature, or 37°C.[6][7] However, the solid form can exhibit a brownish discoloration after several days at 40°C, particularly in the presence of humidity, indicating some thermal and oxidative instability in the solid state.[1]
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pH and Concentration : The stability of choline ascorbate is maintained across various concentrations and pH levels.[6][8]
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Compatibility : It is stable and compatible in solutions with other vitamins, such as Vitamin B12 and other B-complex vitamins, which is a significant advantage over ascorbic acid.[9]
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Hygroscopicity : Crystalline choline ascorbate is highly hygroscopic and sensitive to light and air.[1]
The table below summarizes the stability data for choline ascorbate solutions.
| Parameter | Condition | Duration | Stability Outcome | Reference |
| Temperature | Refrigerator, Ambient, 37°C | 1 Year | Almost fully stable; no practical loss observed | [6][7] |
| Temperature (Accelerated) | 45°C | 550 Hours | Stable in aqueous solution | [9] |
| Compatibility | In solution with Vitamin B-complex | 120 Minutes | No modification in ascorbic acid amount | [6][7] |
Physical Properties
Choline ascorbate is typically produced as a viscous liquid or a crystalline solid, depending on the preparation and purification methods.[1][9]
Summary of Physical Data
The following table summarizes the key physical properties of choline ascorbate.
| Property | Value | Comments | Reference |
| Appearance | Viscous liquid or Crystalline solid | Depends on purity and form. | [1][9] |
| Molecular Formula | C₁₁H₂₁NO₇ | [2][10] | |
| Molecular Weight | 279.29 g/mol | [2][10] | |
| Specific Gravity | ~1.32 at 25°C | For the viscous liquid form. | [9] |
| Melting Point | 123-124°C | For a specific crystalline form. | [1] |
| Solubility | Soluble in water and sorbitol | Forms stable aqueous solutions. | [9] |
| pH | 6.00 | For a 2.5% aqueous solution. | [9] |
| Purity (Crystalline) | >98%, preferably >99.5% | High purity can be achieved. | [1] |
Solubility and NADES Properties
Choline ascorbate is readily soluble in water.[9] Interestingly, a mixture of choline chloride and ascorbic acid can form a Natural Deep Eutectic Solvent (NADES), a type of ionic liquid.[11][12] These solvents are known for their ability to dissolve compounds that are poorly soluble in water. The solubility capacity of the choline chloride/ascorbic acid NADES can be modulated by the addition of water; one study found that a 10% water content significantly enhanced the solubility of antioxidant extracts compared to pure water or the pure NADES.[12] This property suggests potential applications for choline ascorbate as a green solvent or formulation aid.
Experimental Protocols
Synthesis of Choline Ascorbate
This protocol is based on the method described in U.S. Patent 2,823,166.[9]
Objective: To synthesize choline ascorbate from ascorbic acid, trimethylamine, and ethylene oxide.
Materials:
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Ascorbic acid (183 g, ~1.04 mole)
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Trimethylamine (60.0 g, ~1.0 mole)
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Ethylene oxide (48.4 g, ~1.10 mole)
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Methanol (total ~700 cc)
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Activated carbon
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Reaction flask with external cooling
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Flask with brine-cooled condenser
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Vacuum distillation apparatus
Methodology:
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Suspend 183 g of ascorbic acid in 300 cc of methanol in a reaction flask.
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Prepare a solution of 60.0 g of trimethylamine in 200 cc of methanol.
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Neutralize the ascorbic acid suspension by slowly adding the trimethylamine solution. Use external cooling to maintain the reaction temperature below 35°C.
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Transfer the resulting reaction mixture to a separate flask equipped with a brine-cooled condenser.
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Prepare a solution of 48.4 g of ethylene oxide in 200 cc of methanol.
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Slowly add the ethylene oxide solution to the reaction mass while maintaining the temperature between 45-60°C.
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After the addition is complete, treat the solution with activated carbon to decolorize it.
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Filter the solution to remove the carbon.
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Remove the methanol from the filtrate via vacuum distillation to yield the final product, choline ascorbate.
Expected Yield: Approximately 270 g (97.0%).[9]
Stability Assessment of Aqueous Solutions
Objective: To determine the stability of a choline ascorbate solution over time at various temperatures.
Materials:
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Choline ascorbate
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Deionized water
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pH meter
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Incubators/refrigerators set to desired temperatures (e.g., 4°C, 25°C, 37°C)
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HPLC with a suitable column (e.g., C18) for quantifying ascorbic acid content
Methodology:
-
Prepare a stock solution of choline ascorbate in deionized water at a specified concentration (e.g., 50% w/v).
-
Adjust the pH if necessary and record the initial value.
-
Aliquots of the solution are placed in sealed, airtight containers (amber vials to protect from light).
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Store the vials at different temperature conditions: refrigerated (e.g., 4°C), ambient (e.g., 25°C), and elevated (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months), withdraw a sample from each temperature condition.
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Analyze the concentration of the ascorbate component in each sample using a validated HPLC method. The choline component can be determined via spectrophotometric enzymatic assay.[13]
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Calculate the percentage of choline ascorbate remaining relative to the initial (time 0) concentration. A loss of less than 10% is typically considered stable.
Determination of Antioxidant Capacity
The antioxidant capacity of choline ascorbate can be assessed using various standard assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method.
Objective: To quantify the free radical scavenging activity of choline ascorbate.
Materials:
-
Choline ascorbate
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DPPH solution in methanol
-
Methanol (or other suitable solvent)
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UV-Vis Spectrophotometer
Methodology:
-
Prepare a stock solution of choline ascorbate in methanol.
-
Create a series of dilutions from the stock solution to test a range of concentrations.
-
Prepare a DPPH working solution in methanol with a specific absorbance at a given wavelength (e.g., ~1.0 at 517 nm).
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In a test tube, mix a fixed volume of the DPPH solution with a volume of the choline ascorbate sample (or a standard antioxidant like Trolox). A blank containing only DPPH and methanol is also prepared.
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Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measure the absorbance of each solution at 517 nm using the spectrophotometer.
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The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
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The results can be expressed as an IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Biological and Metabolic Context
Upon administration, choline ascorbate dissociates into choline and ascorbate, which are then absorbed and utilized by the body through their respective metabolic pathways.[14] Oral administration of choline ascorbate has been shown to significantly increase blood levels of ascorbic acid.[14]
Metabolic Fate of Choline
Choline is an essential nutrient with three primary metabolic fates:
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Phospholipid Synthesis : It is phosphorylated, converted to CDP-choline, and then used to synthesize phosphatidylcholine, a key component of cell membranes.
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Acetylcholine Synthesis : Choline is a direct precursor for the synthesis of acetylcholine, a critical neurotransmitter for nerve function, muscle control, and memory.[4]
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Methyl Donation : In the liver and kidneys, choline is oxidized to betaine (B1666868) (trimethylglycine). Betaine then serves as a methyl group donor in the methionine cycle, converting homocysteine to methionine, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation.[3][4]
The diagram below illustrates the major metabolic pathways of choline.
Caption: Major metabolic pathways of choline in the body.
Role of Ascorbate
Ascorbate (Vitamin C) functions primarily as a potent antioxidant and a cofactor for numerous enzymatic reactions.[5]
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Antioxidant Activity : It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species, protecting cells from oxidative damage. It also indirectly contributes to antioxidant defense by regenerating other antioxidants, such as α-tocopherol (Vitamin E).[5]
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Enzyme Cofactor : Ascorbate is essential for the activity of several dioxygenase enzymes involved in the synthesis of collagen, carnitine, and neurotransmitters like norepinephrine.[5]
References
- 1. US20060153912A1 - Choline ascorbate formulations - Google Patents [patents.google.com]
- 2. globalcalcium.com [globalcalcium.com]
- 3. Choline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin C - Wikipedia [en.wikipedia.org]
- 6. The stability of choline ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. US2823166A - Choline ascorbate, methods for producing same, and compositions thereof - Google Patents [patents.google.com]
- 10. Choline ascorbate | C11H21NO7 | CID 122173941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzymic method for the spectrophotometric determination of choline in liquor - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. The influence of choline ascorbate on the blood levels of ascorbic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
